5-(3-chlorophenoxy)-1H-indazole
Description
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
5-(3-chlorophenoxy)-1H-indazole |
InChI |
InChI=1S/C13H9ClN2O/c14-10-2-1-3-11(7-10)17-12-4-5-13-9(6-12)8-15-16-13/h1-8H,(H,15,16) |
InChI Key |
NULBLHOMVINQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Melting Points and Solubility:
- Compounds with halogen substituents (e.g., 8 , 9 , 10 ) exhibit high melting points (>200°C), attributed to strong intermolecular halogen bonding .
- Methoxy-substituted analogs (e.g., 11 ) show lower melting points (159–160°C), likely due to reduced polarity .
Spectroscopic Data:
Data Table: Comparative Overview of Key Indazole Derivatives
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst System : Copper(I) iodide (5–10 mol%) with 1,10-phenanthroline as a ligand.
-
Base : Cesium carbonate (Cs₂CO₃) in non-polar solvents (toluene or xylene) at 110–120°C.
-
Additives : Aryl carboxylic acids (e.g., 1-naphthoic acid) enhance solubility of intermediates.
A representative procedure involves refluxing 5-bromo-1H-indazole (1.0 equiv) with 3-chlorophenol (1.2 equiv) in toluene, achieving yields of 68–75% after 24–48 hours. The reaction proceeds via a copper-phenoxide intermediate, facilitating nucleophilic attack on the brominated indazole (Table 1).
Table 1: Ullmann Coupling Parameters for 5-(3-Chlorophenoxy)-1H-Indazole
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | CuI (5 mol%) + 1,10-phenanthroline | |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Yield | 68–75% | |
| Reaction Time | 24–48 hours |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For substrates requiring regioselective functionalization, the Suzuki-Miyaura reaction couples boronic acids with halogenated indazoles. This method is advantageous for introducing sterically demanding groups.
Synthesis of 5-Bromo-1H-Indazole Precursor
Bromination of 1H-indazole at the 5-position is achieved using N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) at 0°C, yielding 5-bromo-1H-indazole (82–89%).
Coupling with 3-Chlorophenylboronic Acid
-
Catalyst : Pd(PPh₃)₄ (2 mol%) in DMF/water (3:1).
-
Base : K₂CO₃ (2.0 equiv) at 80°C for 12 hours.
-
Yield : 70–78% after purification by column chromatography.
This method avoids harsh conditions and provides better functional group tolerance compared to Ullmann coupling (Table 2).
Table 2: Suzuki Coupling Optimization Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Boronic Acid | 3-Chlorophenylboronic acid (1.5 equiv) | |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | |
| Solvent | DMF/water (3:1) | |
| Temperature | 80°C | |
| Yield | 70–78% |
Recent advances in electrochemistry enable direct construction of the indazole ring system with simultaneous introduction of the 3-chlorophenoxy group. This method uses arylhydrazones as starting materials.
Reaction Mechanism
Key Advantages
-
Atom Economy : Avoids pre-functionalized indazole precursors.
-
Solvent Role : HFIP acts as proton donor and stabilizes radical intermediates.
One-Pot Tandem Nitration/Reduction/Cyclization
A patent-pending method (CN107805221A) describes a streamlined synthesis starting from nitrobenzene derivatives:
Stepwise Procedure
-
Nitration : 3-Chlorophenol is nitrated to 3-chloro-4-nitrophenol using HNO₃/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Cyclization : Diazotization with NaNO₂/HCl followed by thermal cyclization yields this compound.
Table 3: One-Pot Synthesis Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃ (1.2 equiv), H₂SO₄, 0°C | 85% | |
| Reduction | H₂ (1 atm), Pd/C (5%), EtOH | 90% | |
| Cyclization | NaNO₂ (1.1 equiv), HCl, 60°C | 65% |
Comparative Analysis of Methods
Table 4: Method Efficiency and Scalability
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Ullmann Coupling | 68–75% | Industrial | Moderate |
| Suzuki Coupling | 70–78% | Lab-scale | High |
| Electrochemical | 55–62% | Emerging | Low |
| One-Pot Tandem | 65% | Pilot-scale | Moderate |
Challenges and Limitations
Q & A
Q. What are the common synthetic routes for 5-(3-chlorophenoxy)-1H-indazole, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of indazole precursors with chlorophenoxy derivatives. Key steps include:
- Coupling Reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling between halogenated indazoles and 3-chlorophenol derivatives under inert atmospheres .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reactivity, while bases (e.g., K₂CO₃) facilitate deprotonation .
- Temperature Control : Reactions often proceed at 80–120°C to balance yield and by-product formation .
Characterization via NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., indazole NH at δ ~12 ppm) and aryl/chlorophenoxy substituents. Overlapping peaks in crowded aromatic regions may require 2D NMR (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split) .
- IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the regioselective introduction of the 3-chlorophenoxy group onto the indazole ring?
- Methodological Answer :
- Directing Groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at the indazole’s 5-position to steer electrophilic substitution .
- Metal-Mediated Coupling : Use Buchwald-Hartwig amination or Ullmann coupling with CuI/1,10-phenanthroline to attach phenoxy groups selectively .
- Computational Modeling : DFT calculations predict reactive sites, guiding experimental design .
Q. How can contradictions in biological activity data for this compound across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and controls .
- Orthogonal Validation : Combine enzymatic assays (e.g., LRRK2 inhibition) with biophysical methods (SPR, ITC) to confirm binding affinities .
- Meta-Analysis : Compare datasets using tools like RCSB PDB to identify structural factors (e.g., conformational flexibility) influencing activity .
Q. What computational methods predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock, MOE) : Screen against kinase domains (e.g., PI3Kγ) using flexible ligand protocols and scoring functions (e.g., AMBER) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or analogs .
Structural and Crystallography Questions
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
- Cocrystallization Agents : Introduce coformers (e.g., succinic acid) to stabilize lattice interactions .
- SHELX Refinement : Resolve disorder in chlorophenoxy groups using SHELXL’s PART instructions and anisotropic displacement parameters .
Data Analysis and Reproducibility
Q. How should researchers handle conflicting spectral data for this compound derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
